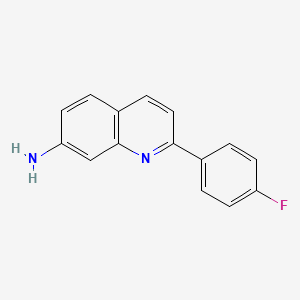

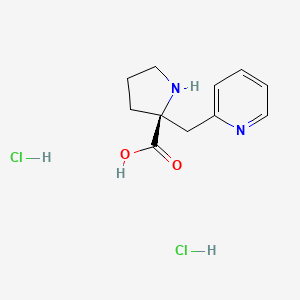

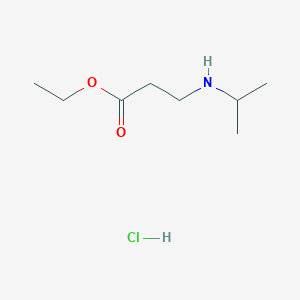

![molecular formula C8H3BF7KO2 B6343442 Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98% CAS No. 1403991-19-4](/img/structure/B6343442.png)

Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate (K[5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate, or KTFB) is an inorganic compound with the chemical formula C6F3O3BF3. It is a white crystalline solid that is soluble in water and other polar solvents. It is used in a variety of applications, including as a catalyst in organic synthesis, as a reagent for the preparation of fluorinated compounds, and as a corrosion inhibitor. KTFB is available as a reagent grade material with a purity of 98%.

Scientific Research Applications

Synthesis and Reactivity of Fluorinated Compounds

Research has explored the synthesis and reactivity of various fluorinated compounds, including the use of potassium trifluoroborate salts in fluorination reactions. For example, studies have investigated the fluorination of aromatic compounds using complex metal fluorides, revealing mechanisms and product distributions that contribute to our understanding of fluorine's incorporation into organic molecules (Plevey, Steward, & Tatlow, 1974).

Borylation of Fluorinated Arenes

The borylation of fluorinated arenes has been another focus area, utilizing boron-centered nucleophiles for creating aryltricyanoborates. This process provides a unique entry into the chemistry of borates and their potential applications in further chemical transformations, highlighting the versatility of potassium trifluoroborate derivatives in synthesizing new materials (Landmann, Hennig, Ignat’ev, & Finze, 2017).

Development of Novel Reagents and Methodologies

The development of novel reagents and methodologies for organic synthesis is a significant application area. Research on potassium-bis(trifluoromethyl)amino trifluoroborate and similar compounds has led to advancements in the synthesis of highly fluorinated materials, contributing to the fields of materials science and applied chemistry (Pawelke, 1988).

Applications in Material Science

In material science, the study of potassium tetrafluoroborate and related compounds has shown potential in improving CO2 separation technologies. Incorporating these compounds into polymer electrolyte membranes has led to enhanced CO2 transport and separation performance, demonstrating the applicability of fluorinated potassium borates in environmental and energy-related fields (Lee & Kang, 2021).

Mechanism of Action

Target of Action

Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate is a boronated coupling reagent . Its primary targets are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring.

Mode of Action

This compound acts as a nucleophile , a species that donates an electron pair to form a chemical bond. It reacts with aryl halides to construct a carbon-carbon (C-C) bond . This reaction typically occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

The primary result of the action of Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate is the formation of a new C-C bond . This enables the synthesis of complex organic molecules from simpler precursors, a process that is fundamental to many areas of chemical research and industry.

properties

IUPAC Name |

potassium;trifluoro-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BF7O2.K/c10-7(11)8(12,13)18-6-4(9(14,15)16)2-1-3-5(6)17-7;/h1-3H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWFGUDWZADOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF7KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

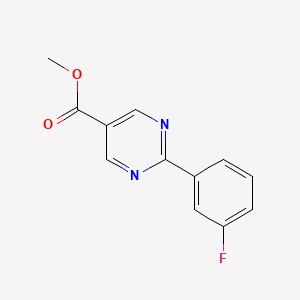

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)

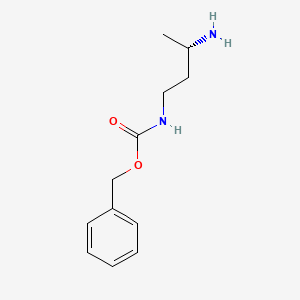

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)